molecular formula C19H23BrN2O3S B3300097 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 899999-55-4

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3300097
CAS No.: 899999-55-4
M. Wt: 439.4 g/mol
InChI Key: WLHLFQNOMQAYDY-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a sulfonamide group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the bromination of a benzene derivative followed by sulfonation and subsequent coupling with a morpholine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-hydroxy-N-(4-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methoxyphenyl)benzamide

Uniqueness

4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the morpholine ring and the sulfonamide group, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-15-2-4-16(5-3-15)19(22-10-12-25-13-11-22)14-21-26(23,24)18-8-6-17(20)7-9-18/h2-9,19,21H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLFQNOMQAYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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